

In-Vitro Antiviral Activity of DAPTA: A Technical Guide

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Compound Name: *Dapta*

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Abstract

D-Ala-Peptide T-Amide (**DAPTA**) is a synthetic octapeptide that has demonstrated notable in-vitro antiviral activity, primarily against R5-tropic strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth overview of the in-vitro studies on **DAPTA**'s antiviral effects, its mechanism of action, detailed experimental protocols for key assays, and a summary of quantitative data. The core of **DAPTA**'s antiviral function lies in its role as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. By binding to CCR5, **DAPTA** effectively blocks the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry and subsequent replication. This document aims to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development, offering a consolidated view of the existing in-vitro evidence for **DAPTA**'s therapeutic potential.

Introduction

D-Ala-Peptide T-Amide (**DAPTA**) is an eight-amino-acid synthetic peptide, an analog of Peptide T, which was originally derived from the V2 region of the HIV-1 gp120 envelope protein. Its primary mechanism of antiviral action is the competitive antagonism of the CCR5 co-receptor, which is utilized by macrophage-tropic (R5) strains of HIV-1 for cellular entry. This targeted action makes **DAPTA** a significant subject of interest in the development of HIV-1 entry

inhibitors. In-vitro studies have been pivotal in elucidating the potency and mechanism of **DAPTA**'s antiviral effects.

Mechanism of Action: CCR5 Antagonism

DAPTA's antiviral activity is centered on its ability to act as a selective antagonist for the CCR5 receptor. R5-tropic HIV-1 strains, which are predominant during the early and middle stages of infection, require binding to both the CD4 receptor and the CCR5 co-receptor on the surface of target cells (such as T-lymphocytes and macrophages) to initiate membrane fusion and viral entry.

DAPTA competitively binds to the CCR5 receptor, thereby sterically hindering the binding of the viral gp120 protein to this co-receptor. This blockade of the gp120-CCR5 interaction is the critical step in its antiviral mechanism, preventing the conformational changes in the viral envelope necessary for fusion with the host cell membrane. Consequently, the virus is unable to enter the cell and initiate its replication cycle.

Recent studies have also suggested that **DAPTA**'s interaction with CCR5 may lead to the downregulation of downstream signaling pathways, such as the Notch and NF- κ B signaling cascades, which can have broader implications in modulating the cellular environment and inflammatory responses associated with viral infections.[\[1\]](#)[\[2\]](#)

Quantitative Data on Antiviral Activity

The in-vitro efficacy of **DAPTA** has been quantified in several studies, primarily focusing on its ability to inhibit HIV-1 replication and binding. The following tables summarize the key quantitative data from these studies.

Parameter	Virus Strain	Cell Line/Type	Value	Reference
Inhibition of HIV-1 Replication	R5 HIV-1 strains	Monocytes/Macrophages	>90% at 10^{-9} M	[3]

Table 1:
Inhibition of HIV-1 Replication by
DAPTA

Parameter	Ligand	Receptor	Cell Line	IC ₅₀ Value	Reference
Inhibition of gp120 Binding	gp120 Bal	CCR5	Not Specified	0.06 nM	[4] [5]
Inhibition of gp120 Binding	gp120 CM235	CCR5	Not Specified	0.32 nM	[4] [5]

Table 2:
Inhibition of
gp120-CCR5
Binding by
DAPTA

Experimental Protocols

This section provides detailed methodologies for key in-vitro assays used to evaluate the antiviral activity of **DAPTA**.

HIV-1 Replication Inhibition Assay in Monocytes/Macrophages

This protocol is designed to assess the ability of **DAPTA** to inhibit the replication of R5-tropic HIV-1 in primary human monocytes/macrophages.

Materials:

- Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
- Ficoll-Paque PLUS for PBMC isolation
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Macrophage Colony-Stimulating Factor (M-CSF) for monocyte differentiation

- R5-tropic HIV-1 strain (e.g., BaL)
- **DAPTA** (stock solution prepared in sterile water or appropriate solvent)
- p24 antigen ELISA kit
- 96-well cell culture plates

Procedure:

- Isolation and Culture of Monocytes/Macrophages:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
 - Plate the PBMCs in 96-well plates at a density of 2×10^5 cells/well in RPMI 1640 medium.
 - Allow monocytes to adhere for 2-3 hours at 37°C, 5% CO₂.
 - Wash the wells with warm RPMI 1640 to remove non-adherent cells.
 - Culture the adherent monocytes in RPMI 1640 supplemented with M-CSF for 5-7 days to differentiate them into macrophages.
- Antiviral Assay:
 - Prepare serial dilutions of **DAPTA** in culture medium.
 - Remove the culture medium from the macrophage-containing wells and add the **DAPTA** dilutions.
 - Incubate for 1 hour at 37°C.
 - Add a pre-titered amount of R5-tropic HIV-1 to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
 - Incubate the plates for 7-10 days at 37°C, 5% CO₂.
- Quantification of Viral Replication:

- On days 3, 7, and 10 post-infection, collect the cell culture supernatants.
- Quantify the amount of p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
- Calculate the percentage of inhibition of viral replication for each **DAPTA** concentration relative to the virus control.

HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells

This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. This allows for the quantification of HIV-1 entry by measuring luciferase activity.

Materials:

- TZM-bl cells
- DMEM supplemented with 10% FBS, penicillin-streptomycin
- Env-pseudotyped HIV-1 particles (R5-tropic)
- **DAPTA**
- Luciferase assay reagent
- 96-well white, solid-bottom assay plates
- Luminometer

Procedure:

- Cell Plating:
 - Seed TZM-bl cells in a 96-well white plate at a density of 1×10^4 cells/well.
 - Incubate overnight at 37°C, 5% CO₂.

- Inhibition Assay:
 - Prepare serial dilutions of **DAPTA** in DMEM.
 - Add the **DAPTA** dilutions to the TZM-bl cells.
 - Immediately add the Env-pseudotyped HIV-1 particles to the wells.
 - Incubate for 48 hours at 37°C, 5% CO₂.
- Luciferase Measurement:
 - After incubation, remove the culture medium.
 - Add luciferase assay reagent to each well according to the manufacturer's protocol.
 - Measure the luminescence using a luminometer.
 - Calculate the percentage of inhibition of viral entry for each **DAPTA** concentration relative to the virus control.

Quantification of HIV-1 Proviral DNA by qPCR

This method quantifies the amount of integrated HIV-1 DNA (provirus) in infected cells, providing a measure of successful viral entry and reverse transcription.

Materials:

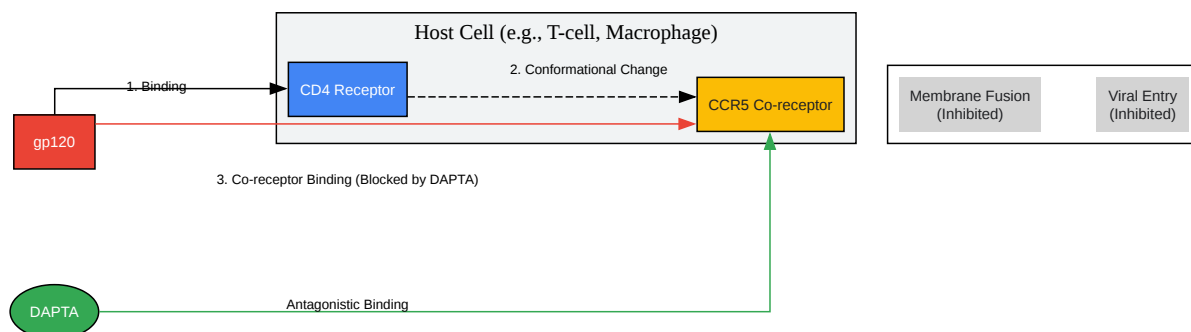
- Infected cells treated with or without **DAPTA**
- DNA extraction kit
- Primers and probe specific for a conserved region of the HIV-1 genome (e.g., LTR or gag)
- Primers and probe for a host housekeeping gene (e.g., RNase P or β -actin) for normalization
- qPCR master mix
- Real-time PCR instrument

Procedure:

- Cell Treatment and Infection:
 - Treat target cells (e.g., PBMCs or macrophages) with **DAPTA** and infect with HIV-1 as described in the replication inhibition assay.
- DNA Extraction:
 - At a specified time post-infection (e.g., 24 or 48 hours), harvest the cells.
 - Extract total genomic DNA using a commercial DNA extraction kit.
- qPCR:
 - Set up qPCR reactions containing the extracted DNA, HIV-1 specific primers and probe, and qPCR master mix.
 - Set up parallel reactions for the host housekeeping gene for data normalization.
 - Run the qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for both the HIV-1 and housekeeping genes.
 - Calculate the relative or absolute copy number of proviral DNA.
 - Compare the amount of proviral DNA in **DAPTA**-treated cells to untreated infected cells to determine the percentage of inhibition.

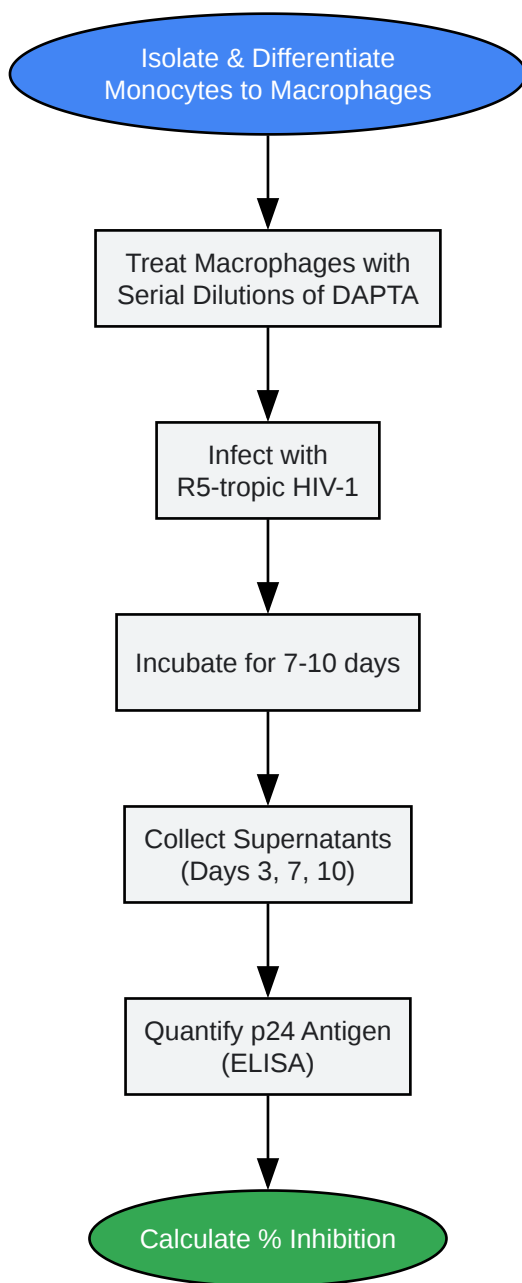
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.



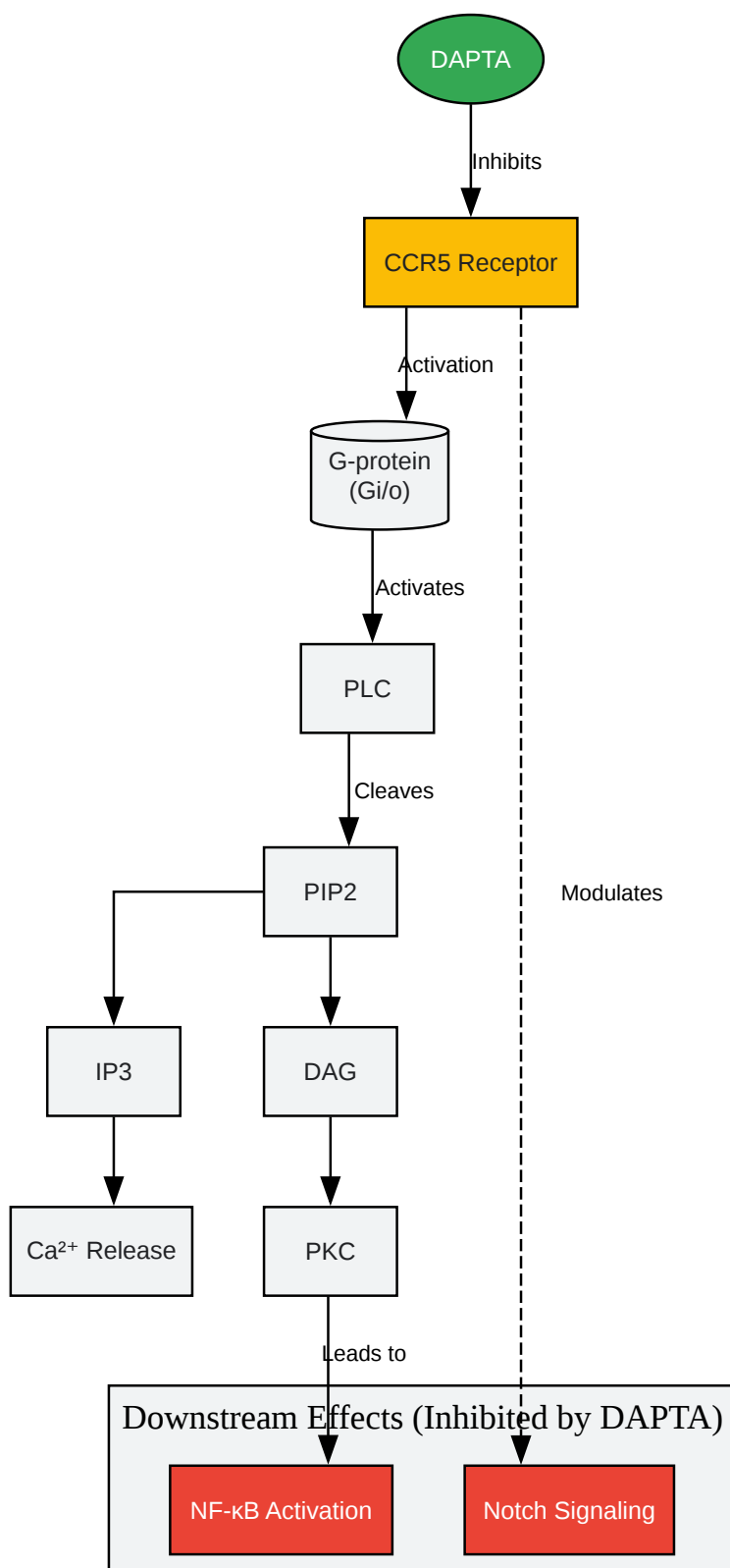
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Caption: Mechanism of **DAPTA**-mediated inhibition of HIV-1 entry.



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Caption: Workflow for HIV-1 Replication Inhibition Assay.



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Caption: Postulated **DAPTA**-mediated inhibition of CCR5 downstream signaling.

Conclusion

The in-vitro evidence strongly supports the role of **DAPTA** as a potent and selective inhibitor of R5-tropic HIV-1. Its well-defined mechanism of action, centered on the antagonism of the CCR5 co-receptor, provides a solid foundation for its further investigation as a therapeutic agent. The quantitative data, though requiring further expansion across a wider range of viral strains and cell types, consistently demonstrates significant antiviral efficacy at nanomolar concentrations. The detailed experimental protocols provided in this guide offer a framework for the continued and standardized evaluation of **DAPTA** and other CCR5-targeting antiviral candidates. Future in-vitro research should focus on a more comprehensive characterization of its resistance profile, its effects on a broader array of primary HIV-1 isolates, and a deeper exploration of its impact on intracellular signaling pathways. Such studies will be crucial in fully elucidating the therapeutic potential of **DAPTA** in the context of HIV-1 treatment and prevention.

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